Hexane, 1-chloro-3,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3,4-dimethylhexane is an organic compound with the molecular formula C8H17Cl . It belongs to the class of alkyl halides, which are characterized by the presence of a halogen atom (in this case, chlorine) attached to an alkyl group. This compound is a derivative of hexane, where two methyl groups are attached to the third and fourth carbon atoms, and a chlorine atom is attached to the first carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3,4-dimethylhexane can be synthesized through the chlorination of 3,4-dimethylhexane. This reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of 1-chloro-3,4-dimethylhexane may involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and the concentration of chlorine gas, are carefully monitored to optimize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3,4-dimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the chlorine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or ammonia (NH3).
Elimination Reactions: It can also undergo elimination reactions (E1 and E2 mechanisms) to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 3,4-dimethylhex-1-ene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used in non-polar solvents such as ethanol or tert-butanol.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 1-hydroxy-3,4-dimethylhexane, 1-cyano-3,4-dimethylhexane, or 1-amino-3,4-dimethylhexane can be formed.
Elimination Reactions: The major product is typically 3,4-dimethylhex-1-ene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3,4-dimethylhexane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various functionalized compounds.
Medicinal Chemistry: Researchers use it to study the effects of structural modifications on biological activity. It can be a precursor for the synthesis of potential pharmaceutical agents.
Material Science: It is used in the development of new materials, such as polymers and surfactants, due to its ability to undergo various chemical transformations.
Wirkmechanismus
The mechanism of action of 1-chloro-3,4-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-2,3-dimethylhexane
- 1-Chloro-3,3-dimethylhexane
- 1-Chloro-4,4-dimethylhexane
Comparison: 1-Chloro-3,4-dimethylhexane is unique due to the specific positioning of the chlorine atom and the methyl groups on the hexane backbone. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to its isomers, 1-chloro-3,4-dimethylhexane may exhibit different reactivity patterns and selectivity in chemical transformations.
Eigenschaften
CAS-Nummer |
2350-26-7 |
---|---|
Molekularformel |
C8H17Cl |
Molekulargewicht |
148.67 g/mol |
IUPAC-Name |
1-chloro-3,4-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-7(2)8(3)5-6-9/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
FKUBXWPGZAKUSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.